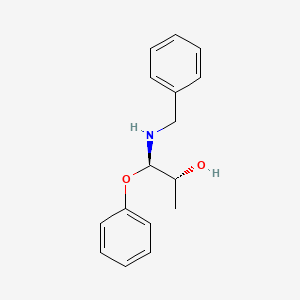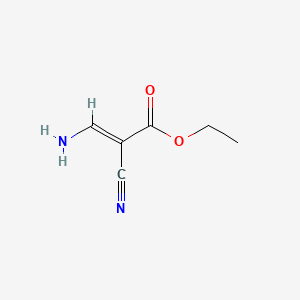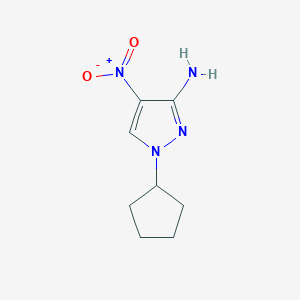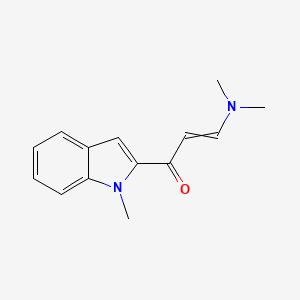![molecular formula C12H15N3O2 B11741848 4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11741848.png)
4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol is a compound that features a pyrazole ring attached to a benzene ring with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a benzene derivative that has two hydroxyl groups. One common method involves the use of a Mannich reaction, where formaldehyde and a secondary amine are used to introduce the aminomethyl group onto the benzene ring . The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by an acid or base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the pyrazole ring.
Substitution: The aminomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehydroxylated compounds or modified pyrazole derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity . The aminomethyl group can also participate in interactions with proteins or nucleic acids, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the benzene ring and hydroxyl groups.
4-Aminomethylbenzene-1,3-diol: A benzene derivative with hydroxyl groups but without the pyrazole ring.
4-{[(1H-Pyrazol-4-YL)amino]methyl}benzene-1,3-diol: A similar compound with an unsubstituted pyrazole ring.
Uniqueness
4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol is unique due to the presence of both the pyrazole ring and the benzene ring with hydroxyl groups. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications .
Eigenschaften
Molekularformel |
C12H15N3O2 |
|---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
4-[[(1,3-dimethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H15N3O2/c1-8-11(7-15(2)14-8)13-6-9-3-4-10(16)5-12(9)17/h3-5,7,13,16-17H,6H2,1-2H3 |
InChI-Schlüssel |
SKVXXCVZARSWFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1NCC2=C(C=C(C=C2)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclopentyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741768.png)
![2-[4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11741769.png)
![2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11741774.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11741781.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741809.png)

![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741816.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741818.png)



![(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11741846.png)
